3-Azidocyclopentane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

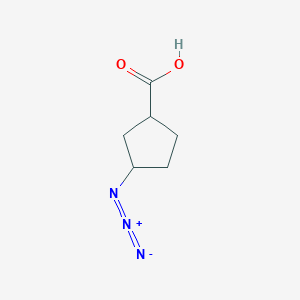

3-Azidocyclopentane-1-carboxylic acid is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring with a carboxylic acid functional group (-COOH)

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated cyclopentane carboxylic acid is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction proceeds via an S_N2 mechanism, resulting in the formation of the azide compound.

Industrial Production Methods

Industrial production of 3-Azidocyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize product formation.

化学反应分析

Reduction to 3-Aminocyclopentane-1-carboxylic Acid

The azide group undergoes Staudinger reduction or catalytic hydrogenation to yield the corresponding amine. Hydrogenation with Pd/C in methanol is preferred for scalability .

Reduction Methods

| Method | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | MeOH, RT | 92% | |

| Staudinger Reduction | PPh<sub>3</sub> | THF, 0°C to RT | 85% |

The amine product is a precursor for peptidomimetics or bioactive molecules .

1,3-Dipolar Cycloaddition (Click Chemistry)

The azide participates in Huisgen cycloaddition with terminal alkynes to form 1,2,3-triazoles. Copper(I) catalysis enhances regioselectivity and reaction rate .

Example Reaction

| Azide Component | Alkyne | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Azidocyclopentane-1-carboxylic acid | Phenylacetylene | CuI | DMSO, RT | 88% |

This reaction is pivotal for bioconjugation and polymer chemistry .

Transannular C–H Functionalization

The carboxylic acid directs palladium-catalyzed γ-C–H arylation on the cyclopentane ring. A bidentate ligand (e.g., 8-aminoquinoline) enables selective activation .

Reaction Parameters

| Substrate | Aryl Halide | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| This compound | 4-Iodotoluene | Pd(OAc)<sub>2</sub>, Ligand L18 | 63% |

The azide group remains inert under these conditions, allowing orthogonal functionalization .

Carboxylic Acid Derivatization

The carboxylic acid forms esters, amides, or anhydrides via nucleophilic acyl substitution . Dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl<sub>2</sub>) are common activators .

Esterification Example

| Acid Derivative | Alcohol | Activator | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Azidocyclopentane-1-carbonyl chloride | Benzyl alcohol | SOCl<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub> | 89% |

Ester derivatives enhance bioavailability or serve as synthetic intermediates .

Thermal Decomposition

Heating the azide above 100°C induces Curtius rearrangement , generating a nitrene intermediate. Trapping with alcohols yields carbamates .

Decomposition Pathway

| Conditions | Trapping Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene, 110°C | t-BuOH | Cyclopentyl carbamate | 78% |

科学研究应用

Organic Synthesis

3-Azidocyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules, including pharmaceuticals and agrochemicals. The azide functionality enables the formation of primary amines upon reduction, which can be further utilized in diverse synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, the compound's potential as a drug candidate is being explored. The azide group can be transformed into amines or isocyanates through reduction or rearrangement reactions, respectively. These derivatives may exhibit biological activity and could lead to the development of new therapeutic agents targeting specific diseases. For instance, compounds derived from this compound may show promise in treating bacterial infections due to their structural similarities with known antibiotics .

Bioconjugation and Click Chemistry

The azide group is particularly useful in bioconjugation applications through "click chemistry," a powerful tool for attaching biomolecules to various substrates. This method allows researchers to create stable linkages between proteins, nucleic acids, and other molecules, facilitating the study of biological interactions and the development of targeted drug delivery systems.

Case Study 1: Synthesis of β-Aminocarboxylic Acids

Research has demonstrated the utility of this compound in synthesizing β-aminocarboxylic acids. These compounds are essential in pharmaceutical applications due to their role as building blocks for various bioactive molecules. The azide group's reactivity allows for straightforward transformations into aminocarboxylic acids, which are critical in drug design .

Case Study 2: Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antimicrobial properties. For example, compounds synthesized from this precursor have shown effectiveness against resistant strains of bacteria, demonstrating potential as new antibiotic agents . The mechanism often involves interference with bacterial cell wall synthesis, leading to cell death.

作用机制

The mechanism of action of 3-Azidocyclopentane-1-carboxylic acid primarily involves its reactivity due to the azide group. The azide group is a good nucleophile and can participate in various substitution and rearrangement reactions. In biological systems, the compound can be reduced to form primary amines, which can interact with various molecular targets and pathways .

相似化合物的比较

Similar Compounds

Cyclopentane-1-carboxylic acid: Lacks the azide group, making it less reactive in nucleophilic substitution reactions.

3-Aminocyclopentane-1-carboxylic acid: The reduced form of 3-Azidocyclopentane-1-carboxylic acid, containing an amine group instead of an azide.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with similar compounds lacking the azide functionality .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for introducing the azide group into cyclopentane-carboxylic acid derivatives?

- Methodological Answer : The azide group can be introduced via nucleophilic substitution of a halogenated precursor (e.g., bromo or chloro derivatives) using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. Ensure inert conditions (argon/nitrogen atmosphere) to avoid side reactions. Post-reaction, purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane . Safety protocols from related azide compounds recommend avoiding heat or friction to prevent explosive decomposition .

Q. How can the purity and structural integrity of 3-azidocyclopentane-1-carboxylic acid be validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm cyclopentane ring geometry and azide integration (δ ~3.5 ppm for CH-N₃).

- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹).

- HPLC/MS : Quantify purity (>95%) and molecular ion peak (e.g., [M+H]+ at m/z 170.1).

Reference spectral databases like PubChem for analogous compounds to validate assignments .

Q. What safety precautions are critical when handling azide-containing compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during scale-up reactions .

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents or ignition sources .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The spatial arrangement of the azide group impacts strain and reaction kinetics in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For enantiopure synthesis:

- Use chiral auxiliaries or catalysts during azide introduction.

- Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Computational modeling (DFT) can predict transition-state energies for stereoselective reactions .

Q. What experimental designs resolve contradictions in reported stability data for azide-carboxylic acid hybrids?

- Methodological Answer : Conflicting stability reports may arise from solvent polarity or pH variations. Design studies to:

- pH Stability : Test degradation kinetics in buffers (pH 2–12) using UV-Vis or LC-MS.

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>100°C is typical for azides).

Cross-reference safety data for analogous compounds to establish handling protocols .

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Docking Studies : Predict binding affinity for biological targets (e.g., enzymes in probe design).

- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate azide formation energetics.

Validate predictions with experimental kinetic data (e.g., Arrhenius plots for substitution reactions) .

属性

IUPAC Name |

3-azidocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-9-8-5-2-1-4(3-5)6(10)11/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFRPMBNOUQGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。